Methyl 2-(2-methylquinolin-8-yl)acetate
Overview
Description
Methyl 2-(2-methylquinolin-8-yl)acetate is an organic compound with the molecular formula C13H13NO2 It is a derivative of quinoline, featuring a methyl group at the 2-position and an acetate group at the 8-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylquinolin-8-yl)acetate typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{2-methylquinoline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylquinolin-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
Methyl 2-(2-methylquinolin-8-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylquinolin-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of Methyl 2-(2-methylquinolin-8-yl)acetate.
Quinoline: The parent compound of the quinoline family.
Methyl 2-quinolylacetate: A similar ester derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetate group on the quinoline ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(2-methylquinolin-8-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYIDFCWKYEFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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